molecular formula C21H22BrN3O2S B284455 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284455
M. Wt: 460.4 g/mol
InChI Key: CCDXTSXSHZUOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as BMTP-4, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has been found to have promising anticancer activity in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, this compound disrupts the synthesis of DNA and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments, including its high potency and specificity for DHFR, as well as its minimal toxicity and good pharmacokinetic properties. However, the compound may have limitations in terms of its solubility and stability, which could affect its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, including:
1. Further preclinical studies to evaluate the efficacy of this compound in other types of cancer and in combination with other anticancer agents.
2. Development of new formulations of this compound to improve its solubility and stability.
3. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
4. Studies to identify biomarkers that could predict the response to this compound treatment.
5. Investigation of the mechanism of resistance to this compound and development of strategies to overcome resistance.
In conclusion, this compound is a promising small molecule inhibitor with potent anticancer activity and minimal toxicity. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of cancer.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 5-(4-bromophenyl)-6-methyl-3-thiophen-2-yl-pyrimidin-4(3H)-one with 2-(4-methyl-1-piperidinyl)-2-oxoethanamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anticancer activity of this compound in mouse models of breast and lung cancer.

Properties

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

5-(4-bromophenyl)-6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22BrN3O2S/c1-13-7-9-24(10-8-13)17(26)11-25-12-23-20-19(21(25)27)18(14(2)28-20)15-3-5-16(22)6-4-15/h3-6,12-13H,7-11H2,1-2H3

InChI Key

CCDXTSXSHZUOET-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=C(C=C4)Br

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.